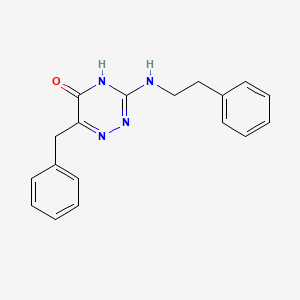
6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one, also known as BPT, is a chemical compound that has been studied for its potential use in various scientific research applications. BPT is a potent inhibitor of protein kinase CK2, which is an enzyme that plays a critical role in regulating cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
Charge Transfer and Molecular Interactions
1,3,5-Triazine derivatives, including structures similar to "6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one," are recognized for their role in intramolecular charge transfer (ICT) phenomena. These compounds exhibit star-shaped configurations that facilitate push-pull electronic interactions, critical for developing advanced materials with specific optical properties. Protonation of the triazine core significantly influences these interactions, demonstrating the potential for these molecules in designing pH-sensitive or responsive materials (Meier, Holst, & Oehlhof, 2003).
Polymer Science
In the realm of polymer science, triazine rings, akin to the core structure of the compound , have been incorporated into aromatic polymers to enhance their solubility and thermal stability. These polymers, due to their unique structural features, including long alkyl side chains and triazine rings, exhibit desirable properties such as solubility in organic solvents and high thermal stability, making them suitable for various applications in materials science (Lin, Yuki, Kunisada, & Kondo, 1990).
Corrosion Inhibition
Benzothiazole and triazine derivatives have been synthesized and evaluated for their efficacy as corrosion inhibitors for carbon steel in acidic environments. The studied compounds, which share structural motifs with "6-benzyl-3-(phenethylamino)-1,2,4-triazin-5(4H)-one," have demonstrated superior stability and inhibition efficiency, suggesting their potential application in protecting industrial materials against corrosive damage (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Medicinal Chemistry and Biological Significance
Triazine scaffolds play a significant role in medicinal chemistry due to their incorporation into compounds exhibiting a wide range of biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, and antimalarial effects. The versatility of the triazine nucleus, as highlighted in the literature, underscores its importance in the development of new therapeutic agents (Verma, Sinha, & Bansal, 2019).
Propiedades
IUPAC Name |
6-benzyl-3-(2-phenylethylamino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-17-16(13-15-9-5-2-6-10-15)21-22-18(20-17)19-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDVQPHJJWQSRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

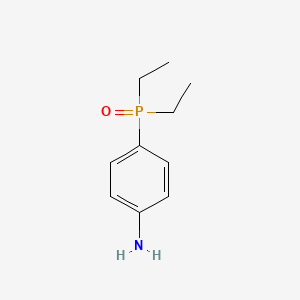
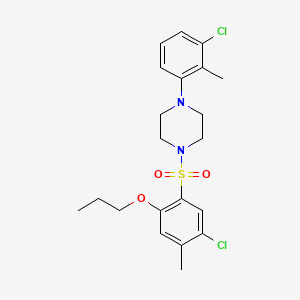
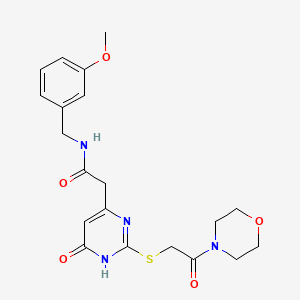
![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)


![5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/no-structure.png)
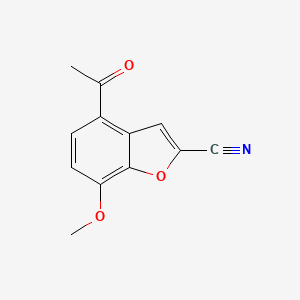
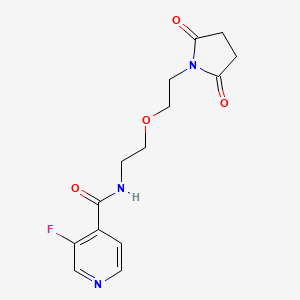
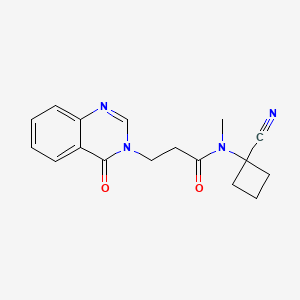
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2657789.png)
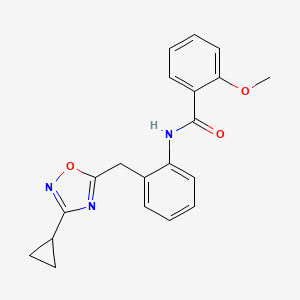
![1-(3-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-methylazetidin-3-amine](/img/structure/B2657792.png)
![Ethyl 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2657794.png)